molecular formula C10H8OS2 B3384179 1,2-Bis(thiophen-2-yl)ethan-1-one CAS No. 53119-26-9

1,2-Bis(thiophen-2-yl)ethan-1-one

Cat. No. B3384179
Key on ui cas rn: 53119-26-9
M. Wt: 208.3 g/mol
InChI Key: XVQFNXBESFIQOH-UHFFFAOYSA-N
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Patent
US05098918

Procedure details

SnCl4 (1.01 g, 3.94 mmol) in CH2Cl2 (5 ml) was added to 2-thiophenylacetyl chloride (6.33 g, 39.4 mmol) and thiopene (3.32 g, 39.4 mmol) in CH2Cl2 (300 ml) at room temperature. The reaction was complete (by TLC) after 3 hours. The solution was poured over a 10% aqueous HCl/ice slurry. The organic layer was separated, washed twice with H2O and dried over MgSO4. The solvent was removed under reduced pressure. The crude oil was chromatographed on SiO2 (300 g), eluting with Hexane/CH2Cl2, 1/1 to afford 30 (3.3 g, 40.5%).
Name
SnCl4
Quantity
1.01 g
Type
reactant
Reaction Step One
Quantity
6.33 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
[Compound]
Name
HCl ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three
Name
Yield
40.5%

Identifiers

REACTION_CXSMILES
Cl[Sn](Cl)(Cl)Cl.[S:6]1[CH:10]=[CH:9][CH:8]=[C:7]1[CH2:11][C:12](Cl)=[O:13]>C(Cl)Cl>[S:6]1[CH:10]=[CH:9][CH:8]=[C:7]1[C:12](=[O:13])[CH2:11][C:7]1[S:6][CH:10]=[CH:9][CH:8]=1

Inputs

Step One
Name
SnCl4
Quantity
1.01 g
Type
reactant
Smiles
Cl[Sn](Cl)(Cl)Cl
Name
Quantity
6.33 g
Type
reactant
Smiles
S1C(=CC=C1)CC(=O)Cl
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
HCl ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
300 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
CUSTOM
Type
CUSTOM
Details
after 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed twice with H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude oil was chromatographed on SiO2 (300 g)
WASH
Type
WASH
Details
eluting with Hexane/CH2Cl2, 1/1

Outcomes

Product
Name
Type
product
Smiles
S1C(=CC=C1)C(CC=1SC=CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.3 g
YIELD: PERCENTYIELD 40.5%
YIELD: CALCULATEDPERCENTYIELD 80.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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